Benzenepropanoic acid, 3-methyl-, methyl ester

Description

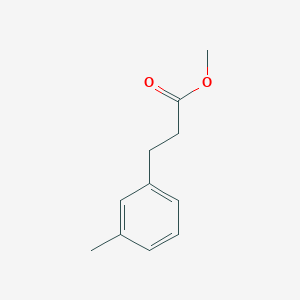

Benzenepropanoic acid, 3-methyl-, methyl ester (CAS 103-25-3) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2011 g/mol . It is also known as methyl 3-methylbenzenepropanoate, methyl hydrocinnamate, or methyl 3-phenylpropanoate. Structurally, it consists of a benzene ring attached to a propanoic acid methyl ester backbone, with a methyl substituent at the third position of the benzene ring. This compound is widely used in organic synthesis, fragrance formulations, and as a precursor for pharmaceuticals due to its stability and reactivity.

Key synonyms include:

- β-Phenylpropionic acid methyl ester

- Methyl 3-phenylpropionate

- Methyl hydrocinnamate

Propriétés

IUPAC Name |

methyl 3-(3-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMGUUKWXMQXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439194 | |

| Record name | Benzenepropanoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29417-96-7 | |

| Record name | Benzenepropanoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Michael Addition and Alkylation Strategies

A patent describing the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate offers insights into adaptable strategies for the target compound. Although tailored to a phenolic substrate, the methodology highlights critical steps:

- Michael Addition : 3-Methylbenzaldehyde derivatives react with methyl acrylate in the presence of sodium methylate (NaOMe), forming a β-keto ester intermediate.

- Tautomerization and Alkylation : Acidic or thermal conditions induce keto-enol tautomerism, followed by alkylation to install the methyl ester group.

Key parameters include:

- Catalyst : Sodium methylate (0.1–0.2 eq) ensures efficient enolate formation.

- Temperature : Reactions proceed at 60–85°C to balance kinetics and selectivity.

- Atmosphere : Nitrogen purging prevents oxidation of sensitive intermediates.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

- Polar Aprotic Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reagent solubility in elimination reactions.

- Reflux Conditions : Elevated temperatures (80–120°C) drive esterification to completion but risk decarboxylation if improperly controlled.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$^1$$H NMR : Characteristic signals include δ 3.68 ppm (ester -OCH$$_3$$) and δ 2.71–3.30 ppm (methylene protons adjacent to the carbonyl).

- Mass Spectrometry : ESI-HRMS confirms the molecular ion peak at m/z 178.23.

Comparative Evaluation of Preparation Methods

Table 1. Method Comparison for Benzenepropanoic Acid, 3-Methyl-, Methyl Ester Synthesis

*Yields inferred from analogous reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Benzenepropanoic acid, 3-methyl-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 3-methylbenzenepropanoic acid or 3-methylbenzophenone.

Reduction: 3-methylbenzenepropanol or 3-methylbenzaldehyde.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 3-phenylpropionate has been investigated for its potential use in pharmaceuticals due to its ability to act as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in reactions that can lead to the formation of drugs with therapeutic properties.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of methyl 3-phenylpropionate can be synthesized to yield compounds with anti-inflammatory activity. For instance, modifications at the aromatic ring have shown promise in enhancing the efficacy of these derivatives against inflammatory pathways.

Flavoring and Fragrance Industry

This compound is widely used as a flavoring agent and fragrance component due to its pleasant aroma reminiscent of fruit and floral notes. It is commonly found in food products, perfumes, and cosmetics.

Application in Food Products

Methyl 3-phenylpropionate is utilized in the food industry to enhance flavors. It is particularly valued for its ability to impart sweet and fruity notes to various products, such as baked goods and beverages.

Industrial Applications

In addition to its pharmaceutical and flavoring uses, methyl 3-phenylpropionate serves as a solvent and reagent in chemical synthesis processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, making it useful in stabilizing plastics and other materials against oxidative degradation. It is employed as an additive in polymers to prolong their lifespan .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory agents | Potential therapeutic effects |

| Flavoring Industry | Flavor enhancer in food products | Improves taste profiles |

| Fragrance Industry | Component in perfumes | Adds desirable scent |

| Industrial Chemicals | Antioxidant in plastics | Enhances durability against oxidation |

Environmental Considerations

The environmental impact of methyl 3-phenylpropionate has been assessed due to its potential persistence in ecosystems. Studies indicate that while it may not accumulate significantly in organisms, caution is advised regarding its release into the environment during industrial processes .

Case Study: Environmental Assessment

A screening assessment conducted by the Government of Canada concluded that methyl 3-phenylpropionate does not pose significant risks to human health or the environment at current exposure levels. The assessment emphasized the importance of managing its release during manufacturing processes .

Mécanisme D'action

The mechanism of action of benzenepropanoic acid, 3-methyl-, methyl ester involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions.

Comparaison Avec Des Composés Similaires

Benzenepropanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester

- Molecular Formula : C₂₀H₃₀O₃

- Molecular Weight : 318.45 g/mol

- Key Features: Two tert-butyl groups at positions 3 and 3. A hydroxyl group at position 3. Exhibits antioxidant and antifungal activities due to steric hindrance from tert-butyl groups and the phenolic -OH group .

- GC-MS Data :

- Applications : Used as an additive in motor oils and hydraulic fluids .

Benzyl 3-Phenylpropanoate

tert-Butyl (3R)-3-Amino-3-Phenylpropanoate

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Key Features: Chiral amino group at position 3. tert-Butyl ester enhances stability against hydrolysis .

- Applications : Intermediate in peptide synthesis and chiral drug development.

Benzenepropanoic Acid, 3-Methoxy-α-[(3-Methoxyphenyl)Methyl]-

- Molecular Formula : C₁₈H₂₀O₄

- Molecular Weight : 300.35 g/mol

- Key Features :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: GC-MS Retention Times and Abundance

Key Research Findings

Antioxidant Activity: The 3,5-bis(tert-butyl)-4-hydroxy derivative exhibits superior antioxidant capacity due to radical-scavenging by the phenolic -OH group .

Chirality Effects: Enantiomers like (αS)- and (αR)-benzenepropanoic acid derivatives show distinct bioactivities, emphasizing the role of stereochemistry in drug design .

Volatility and Solubility : Methyl esters (e.g., 3-methyl derivative) are more volatile than benzyl or tert-butyl esters, making them suitable for gas chromatography analysis .

Activité Biologique

Benzenepropanoic acid, 3-methyl-, methyl ester, also known by its chemical name methyl 3-methylbenzoate, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12O2

- Molecular Weight : Approximately 164.20 g/mol

- IUPAC Name : Methyl 3-methylbenzoate

The compound features a methyl group on the benzene ring and an ester functional group, which may influence its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. For instance, it has been studied for its potential inhibitory effects on α-glucosidase, which is relevant in glucose metabolism and diabetes management .

- Receptor Binding : The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with cellular receptors or enzymes, affecting signal transduction pathways.

Biological Activities

- Antioxidant Activity : Research indicates that benzenepropanoic acid derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Anticancer Potential : In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, the methyl ester form has shown potential in inhibiting cell proliferation in colon cancer cells with IC50 values indicating effective concentrations for therapeutic applications .

- Anti-inflammatory Effects : Some studies suggest that benzenepropanoic acid derivatives may exert anti-inflammatory effects by modulating inflammatory pathways. This could be particularly beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress; protects cellular integrity | , |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Anticancer Activity

A study explored the cytotoxic effects of benzenepropanoic acid derivatives on HCT116 colon cancer cells. The research utilized various concentrations of the compound to determine the IC50 value, which was found to be around 20 µg/mL. The methodology involved treating cells with the compound and assessing viability through MTT assays . The results indicated significant inhibition of cell growth compared to untreated controls.

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory potential of benzenepropanoic acid on α-glucosidase activity. The study utilized a substrate-based assay where the compound was tested at different concentrations to evaluate its effectiveness in reducing enzyme activity, which is crucial for managing postprandial blood glucose levels .

Q & A

Basic: What analytical techniques are recommended for structural characterization of Benzenepropanoic acid, 3-methyl-, methyl ester?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Primary for identification and quantification. Retention times (e.g., ~18–22 minutes) and mass fragmentation patterns (e.g., molecular ion [M]⁺) are critical for confirming the compound in complex mixtures .

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve ester methyl groups (~δ 3.6–3.8 ppm for methoxy) and aromatic substituents. Compare with reference spectra from databases like NIST .

- High-Performance Liquid Chromatography (HPLC): Validate purity using C18 columns and UV detection (λ = 200–300 nm) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (nitrile), full-body lab coats, and P95 respirators for aerosolized particles .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks.

- Storage: Store in airtight containers at 2–8°C in dark conditions to prevent degradation .

- Waste Disposal: Avoid drainage systems; use approved organic waste containers .

Advanced: How can researchers resolve contradictions in reported antioxidant activity data across studies?

Methodological Answer:

- Standardized Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing ability) assays under controlled pH/temperature. Discrepancies may arise from solvent polarity (e.g., methanol vs. ethanol extracts) .

- Purity Verification: Quantify impurities via HPLC-MS. Contaminants like fatty acid methyl esters (FAMEs) in plant extracts may skew bioactivity results .

- Dose-Response Analysis: Establish linearity in activity curves (e.g., IC₅₀ values) to differentiate intrinsic activity from matrix effects .

Advanced: What experimental strategies optimize the compound’s extraction yield from natural sources?

Methodological Answer:

- Solvent Selection: Methanol (polar) extracts higher yields than ethanol or hexane, as shown in C. afer (1.86% abundance) vs. P. hirsuta (not detected) .

- Extraction Time/Temperature: Soxhlet extraction at 60°C for 6–8 hours maximizes efficiency.

- Post-Extraction Processing: Fractionate crude extracts using silica gel chromatography (hexane:ethyl acetate gradients) to isolate the target compound .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine degradation temperatures. For analogs, stability is maintained up to 150°C .

- Photostability: Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy. Store samples in amber vials to prevent photooxidation .

- Hydrolytic Stability: Incubate in buffers (pH 2–12) and analyze by HPLC for ester bond hydrolysis .

Advanced: What computational methods predict the compound’s reactivity in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrophilic/nucleophilic sites (e.g., ester carbonyl group) for reaction planning .

- Molecular Docking: Model interactions with enzymes (e.g., fungal cytochrome P450 for antifungal activity predictions) .

- Retrosynthetic Analysis: Use tools like Synthia™ to propose routes starting from 3-methylbenzenepropanoic acid and methyl chloride .

Basic: What spectroscopic data are critical for distinguishing this compound from structural analogs?

Methodological Answer:

- Mass Spectrometry: Key fragments include m/z 292 (molecular ion for C₁₈H₂₈O₃), m/z 233 (loss of -COOCH₃), and m/z 149 (tert-butyl-substituted benzene) .

- Infrared Spectroscopy (IR): Peaks at ~1720 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

- ¹³C NMR: Signals at ~170 ppm (ester carbonyl), ~35–40 ppm (tert-butyl carbons), and ~50–55 ppm (methoxy group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.